Methyl 3-oxo-3-(oxolan-3-yl)propanoate
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Overview
Description
“Methyl 3-oxo-3-(oxolan-3-yl)propanoate” is a chemical compound with the CAS Number: 1361235-92-8 . It has a molecular weight of 172.18 and its IUPAC name is methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-3-(oxolan-3-yl)propanoate” is 1S/C8H12O4/c1-11-8(10)4-7(9)6-2-3-12-5-6/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 3-oxo-3-(oxolan-3-yl)propanoate” is a liquid at room temperature . It has a molecular weight of 172.18 .Scientific Research Applications
Oxetane Formation
Methyl 3-oxo-3-(oxolan-3-yl)propanoate plays a role in the formation of oxetanes, a class of chemical compounds. A study demonstrates that treating 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues with a base in aqueous dimethyl sulfoxide results in the formation of corresponding oxetanes (Murai, Ono, & Masamune, 1977).
Synthesis of Chiral Compounds
The compound is useful in synthesizing chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates. These chiral epoxides are valuable precursors in various chemical syntheses. An innovative chemo-enzymatic synthetic pathway involving lipase-mediated oxidation and other steps has been developed, starting from levoglucosenone, which is a biobased chiral compound (Peru et al., 2016).
Medical Imaging
In the field of medical imaging, propylene amine oxime, a compound related to methyl 3-oxo-3-(oxolan-3-yl)propanoate, forms a neutral lipophilic complex with 99mTc, useful as an imaging agent. This complex can passively diffuse across the blood-brain barrier (Troutner, Volkert, Hoffman, & Holmes, 1984).
Novel Compound Synthesis
Research has led to the synthesis of novel compounds like 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates from dimethyl-2-oxoglutarate. These compounds exhibit activity against Candida albicans and show moderate activity against certain bacterial strains (Hachama et al., 2013).
Selective Esterifications
Methyl 3-oxo-3-(oxolan-3-yl)propanoate derivatives have been used effectively in selective esterifications of primary alcohols in water-containing solvents. This technique allows for a broad range of carboxylic acids to be esterified under specific conditions, with the derivative being removable via simple aqueous workup procedures (Wang et al., 2012).
Tobacco Flavoring
In the flavor industry, methyl 3-oxo-3-(oxolan-3-yl)propanoate has been synthesized and used as a tobacco additive, enhancing the aroma and flavor of tobacco products (Zhao Yu, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
methyl 3-oxo-3-(oxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-7(9)6-2-3-12-5-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNVMXDCLJJRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(oxolan-3-yl)propanoate | |
CAS RN |
1361235-92-8 |
Source
|
Record name | methyl 3-oxo-3-(oxolan-3-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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